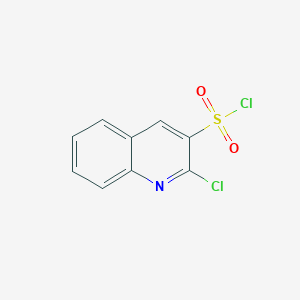

2-chloroquinoline-3-sulfonylchloride

Description

2-Chloroquinoline-3-sulfonylchloride is a heterocyclic sulfonyl chloride derivative featuring a quinoline backbone fused with a benzene and pyridine ring. Its molecular formula is C₉H₅Cl₂NO₂S, with a molecular weight of 262.07 g/mol (calculated). The chlorine substituent at position 2 and the sulfonyl chloride group at position 3 make it a reactive intermediate for synthesizing sulfonamides, which are pivotal in pharmaceutical and agrochemical industries. While detailed data on this compound are scarce in the provided evidence, its structural analogs (e.g., pyridine-based sulfonyl chlorides) suggest applications in drug discovery and materials science .

Properties

IUPAC Name |

2-chloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-8(15(11,13)14)5-6-3-1-2-4-7(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMFJJBSFJSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroquinoline-3-sulfonylchloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorosulfonic acid, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloroquinoline-3-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is utilized in synthesizing biologically active molecules such as enzyme inhibitors and receptor antagonists. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases .

- Therapeutic Agents : Research indicates that compounds derived from 2-chloroquinoline-3-sulfonylchloride exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens .

2. Biological Activity

- Antimicrobial Properties : Studies have demonstrated that 2-chloroquinoline derivatives possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. One study reported a derivative with a minimum inhibitory concentration (MIC) of 5 μM against E. coli .

- Antimalarial Activity : The compound has been explored for its potential in developing new antimalarial agents. A hybrid drug approach combining chloroquine with 2-chloroquinoline derivatives has shown enhanced efficacy against resistant strains of malaria .

Data Tables

| Application Area | Specific Use | Example Derivative | Activity Level |

|---|---|---|---|

| Medicinal Chemistry | Drug synthesis | 2-Sulfonylquinolines | High anti-inflammatory activity |

| Antimicrobial Research | Antibacterial agents | 5-Methyl-2-(morpholinoquinolin-3-yl)methylamine | MIC = 5 μM against E. coli |

| Antimalarial Development | New antimalarial agents | Reversed chloroquine | Enhanced activity against resistant strains |

Case Studies

Case Study 1: Anticancer Activity

A series of 2-chloroquinoline derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The most promising derivatives exhibited selective cytotoxicity towards MCF-7 cells, indicating their potential as targeted anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several derivatives of 2-chloroquinoline were tested for antibacterial activity. The compounds demonstrated varying degrees of effectiveness, with some achieving significant inhibition zones against common bacterial pathogens. This highlights the potential of these derivatives in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloroquinoline-3-sulfonylchloride with structurally related pyridine-based sulfonyl chlorides, emphasizing molecular properties and substitution patterns:

Key Observations:

This may influence binding affinity in biological systems or catalytic applications. Pyridine-based analogs exhibit positional isomerism (e.g., Cl at C2 vs. C6), which alters electronic distribution and reactivity. For example, 3-chloropyridine-2-sulfonyl chloride (Cl at C3, SO₂Cl at C2) shows distinct reactivity in nucleophilic substitutions due to electronic effects .

Reactivity: Sulfonyl chlorides generally undergo hydrolysis to sulfonic acids or react with amines to form sulfonamides.

Applications: Pyridine sulfonyl chlorides (e.g., 2-chloropyridine-3-sulfonyl chloride) are used to synthesize herbicides and kinase inhibitors . The quinoline variant’s larger aromatic system could enhance interactions with biological targets, making it valuable in antimalarial or anticancer drug development.

Research Findings and Commercial Relevance

- Synthetic Utility: Pyridine sulfonyl chlorides like 2-chloropyridine-3-sulfonyl chloride are commercially available (e.g., AldrichCPR, Product No. CDS014057) and serve as precursors for sulfonamide-functionalized ligands in catalysis .

- Positional Isomerism : 3-Chloropyridine-2-sulfonyl chloride (CAS: 1186049-79-5) demonstrates how substituent positioning affects solubility and stability, critical for optimizing reaction yields .

Biological Activity

2-Chloroquinoline-3-sulfonylchloride is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including sulfonyl chlorides, have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

This compound features a quinoline ring substituted with a chlorine atom and a sulfonyl chloride group. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of quinoline derivatives. For instance, compounds related to this compound have demonstrated significant antibacterial and antifungal activities. A recent study highlighted that quinoline derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing inhibition zones comparable to standard antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 16.0 ± 0.82 | |

| 2-Chloroquinoline-3-carbaldehyde | Staphylococcus aureus | 14.67 ± 0.94 | |

| Compound X | C. albicans | 19.00 ± 0.25 |

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. Studies indicate that certain derivatives can inhibit viral replication at early stages in the viral lifecycle. For example, modifications in the substituents on the quinoline ring can enhance selectivity and potency against specific viruses .

Case Studies

-

Study on Antibacterial Properties

A study evaluated the antibacterial efficacy of several synthesized quinoline derivatives, including those related to this compound. Results showed that these compounds effectively inhibited the growth of E. coli and Staphylococcus aureus, with varying degrees of potency depending on structural modifications . -

Antiviral Screening

Several quinoline derivatives were screened for antiviral activity against dengue virus serotype 2 (DENV2). The results indicated that structural modifications significantly influenced antiviral efficacy, with some compounds demonstrating IC50 values in the low micromolar range .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring can enhance binding affinity to target sites .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-chloroquinoline-3-sulfonylchloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For structurally related compounds like 2-chloroquinoline-3-carbaldehydes, modifications in solvent polarity, temperature, and catalyst selection (e.g., Vilsmeier-Haack conditions) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC, and intermediates characterized using NMR and FTIR to confirm functional group transformations .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm sulfonyl and chloro group positions. IR spectroscopy can validate sulfonyl chloride stretches (~1370 cm and 1170 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) is critical for resolving molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Protective Equipment : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. No specific glove material is universally recommended; consult manufacturers for breakthrough-time data .

- Storage : Store in a cool, dry, ventilated area away from moisture. Pyridine-3-sulfonyl chloride analogs require inert atmospheres to prevent hydrolysis; similar precautions apply .

Advanced Research Questions

Q. How can contradictions in reactivity data between computational models and experimental results be resolved?

- Methodological Answer : Cross-validate computational predictions (e.g., DFT calculations for electrophilic reactivity) with experimental kinetic studies. For example, discrepancies in sulfonation rates may arise from solvent effects or side reactions not modeled computationally. Replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for analyzing sulfonyl chloride intermediates in multi-step syntheses?

- Methodological Answer : Employ tandem techniques like LC-MS to track intermediates in real-time. For example, in synthesizing sulfonamide derivatives, quench aliquots at intervals, isolate via flash chromatography, and compare retention times with standards. Mass fragmentation patterns can confirm intermediate identity .

Q. How can the environmental impact of this compound be mitigated in lab-scale workflows?

- Methodological Answer :

- Safer Alternatives : Collaborate with suppliers to identify greener substitutes (e.g., bio-based sulfonating agents) compliant with ZDHC MRSL limits .

- Waste Treatment : Neutralize sulfonyl chlorides with aqueous bicarbonate before disposal. For large-scale reactions, implement closed-loop systems to recover unreacted starting materials .

Q. What experimental designs are suitable for studying hydrolysis kinetics of this compound?

- Methodological Answer : Use pseudo-first-order kinetics under varying pH and temperature. Monitor hydrolysis via UV-Vis spectroscopy (e.g., absorbance changes at 260 nm). Control humidity using desiccants and conduct parallel experiments in deuterated solvents to isolate solvent effects .

Data Analysis and Interpretation

Q. How should researchers address inconsistent crystallographic data between SHELXL refinements and alternative software?

- Methodological Answer : Cross-check refinement results with programs like Olex2 or Phenix. For example, SHELXL may outperform others in handling twinned data or high-resolution structures. Validate hydrogen bonding networks using PLATON and resolve discrepancies through iterative refinement cycles .

Q. What statistical approaches are recommended for validating purity assays of this compound?

- Methodological Answer : Apply principal component analysis (PCA) to chromatographic data (HPLC/GC-MS) to distinguish between batch variations and systematic impurities. Calibrate instruments with certified reference materials and report confidence intervals for purity ≥98% .

Tables for Key Data

| Property | Analytical Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | Mass Spectrometry (ESI-MS) | 242.07 g/mol | |

| Sulfonyl Stretch | FTIR | 1365–1375 cm | |

| Hydrolysis Half-life (pH 7) | UV-Vis Kinetics | ~45 minutes (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.